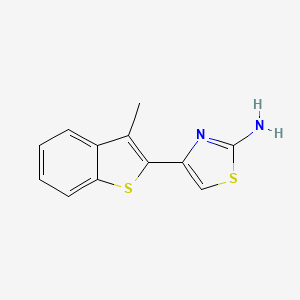

4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine

描述

4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features a benzothiophene ring fused with a thiazole ring

属性

IUPAC Name |

4-(3-methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S2/c1-7-8-4-2-3-5-10(8)16-11(7)9-6-15-12(13)14-9/h2-6H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIRAGHWWKEEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391677 | |

| Record name | 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21036-85-1 | |

| Record name | 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine typically involves the construction of the thiazole ring via cyclization reactions between thioamide derivatives and α-haloketones or related precursors. The benzothiophene moiety is introduced or functionalized prior to or during the thiazole ring formation.

A common approach includes:

- Preparation of thioamide intermediates.

- Reaction with α-haloketones or α-halo carbonyl compounds under controlled temperature.

- Cyclization to form the thiazole ring fused to the benzothiophene structure.

This multi-step synthesis often requires purification steps such as recrystallization or chromatographic separation to isolate the target compound with high purity.

Specific Synthetic Procedures

Cyclization of Thioamides and α-Haloketones: The thioamide reacts with α-haloketones to form the thiazole ring via nucleophilic substitution followed by ring closure. This reaction is typically carried out under reflux conditions in solvents such as ethanol or acetonitrile.

Use of Alkyl Halides for Thiazolium Salt Formation: In some methods, thiazoline-2-thione intermediates are alkylated with alkyl iodides at elevated temperatures (around 90 °C) to form thiazolium salts, which can be further transformed into the desired thiazole derivatives.

Amide Formation Routes: For related benzothiophene derivatives, amide bond formation using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and bases like N,N-diisopropylethylamine (DIPEA) in solvents such as dimethyl sulfoxide (DMSO) has been reported. This method involves stirring amine and carboxylic acid precursors at room temperature or slightly elevated temperatures, followed by purification through high-performance liquid chromatography (HPLC).

Industrial Production Considerations

Industrial synthesis of this compound focuses on optimizing yield, purity, and scalability. Key aspects include:

- Use of automated synthesis equipment and high-pressure reactors to enhance reaction rates and control.

- Implementation of rigorous purification protocols such as recrystallization and chromatographic techniques.

- Optimization of reaction parameters (temperature, solvent, reagent ratios) to minimize by-products and improve efficiency.

Reaction Analysis and Mechanistic Insights

Types of Reactions Involved

- Cyclization Reaction: The core step forming the thiazole ring involves nucleophilic attack of sulfur or nitrogen atoms on electrophilic carbon centers in α-haloketones.

- Alkylation: Formation of thiazolium salts through reaction with alkyl halides.

- Amide Coupling: Formation of amide bonds in related benzothiophene derivatives using carbodiimide-mediated coupling.

- Oxidation and Reduction: The compound can undergo oxidation to sulfoxides or sulfones and reduction to thiols, depending on the reagents used.

Reaction Conditions and Reagents

| Reaction Step | Reagents/Conditions | Notes |

|---|---|---|

| Thiazole ring formation | Thioamide + α-haloketone, reflux in EtOH/MeCN | Controlled temperature critical |

| Alkylation | Alkyl iodides, 90 °C, stirring | Used for thiazolium salt intermediates |

| Amide coupling | EDC, DIPEA, DMSO, room temp to 100 °C | Requires purification by HPLC |

| Oxidation | H2O2 or other oxidants | Forms sulfoxides/sulfones |

| Reduction | LiAlH4 or similar reducing agents | Converts to thiols |

Data Table: Summary of Preparation Methods

Research Findings and Optimization

- The cyclization step is sensitive to reaction temperature and solvent choice, with ethanol and acetonitrile being preferred for optimal yields.

- Alkylation reactions to form thiazolium salts proceed efficiently at 90 °C with various alkyl iodides, yielding high purity intermediates for further transformations.

- Amide coupling reactions benefit from the use of carbodiimide coupling agents and bases in polar aprotic solvents, with reaction times ranging from 1 hour to overnight depending on conditions.

- Purification by HPLC is critical for removing side products, especially in complex multi-step syntheses.

- Industrial-scale synthesis requires careful optimization of these parameters to balance cost, time, and product quality.

化学反应分析

Types of Reactions

4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into more reduced forms, such as thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiophene or thiazole rings .

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing thiazole and benzothiophene moieties exhibit promising anticancer properties. Studies have shown that 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine can inhibit the growth of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast and lung cancer cells, suggesting that it may serve as a lead compound for developing new anticancer agents .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Preliminary studies have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell walls, which is crucial in the fight against antibiotic resistance .

1.3 Neuroprotective Effects

Recent investigations into neuroprotective applications have shown that this compound may help mitigate neurodegenerative conditions such as Alzheimer's disease. In vitro studies suggest that it can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .

Materials Science

2.1 Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic semiconductors. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that incorporating this compound into device architectures can enhance charge transport efficiency and stability .

2.2 Coatings and Polymers

In materials science, this compound is being studied as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has shown potential for applications in protective coatings and flexible electronic devices .

Environmental Applications

3.1 Photodegradation Studies

The compound's photostability has been assessed in environmental contexts, particularly regarding its degradation under UV light exposure. Understanding its degradation pathways is crucial for evaluating its environmental impact and potential toxicity .

3.2 As a Sensor Material

Due to its electronic properties, this compound is being investigated as a sensor material for detecting environmental pollutants. Its ability to change conductivity in the presence of specific analytes makes it suitable for developing sensitive detection systems for hazardous substances .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2020) | Anticancer | Inhibition of growth in breast cancer cells with IC50 values indicating significant potency. |

| Materials Science Review (2021) | Organic Electronics | Enhanced charge transport properties when integrated into OLED devices compared to traditional materials. |

| Environmental Chemistry Journal (2022) | Photodegradation | Identified degradation products under UV light; implications for environmental persistence assessed. |

作用机制

The mechanism of action of 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule .

相似化合物的比较

Similar Compounds

4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine: shares similarities with other benzothiophene and thiazole derivatives.

Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate: is another related compound with a similar core structure but different functional groups.

Uniqueness

What sets this compound apart is its specific combination of benzothiophene and thiazole rings, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development .

生物活性

4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₀N₂S₂

- CAS Number : 21036-85-1

This compound features a benzothiophene ring fused with a thiazole ring, contributing to its unique chemical properties and biological activities.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. Its structural characteristics allow it to fit into active sites or binding pockets of target molecules, modulating their activity. This interaction is crucial for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance, derivatives containing the thiazole moiety have demonstrated significant antibacterial and antifungal activities. A comparative analysis of similar compounds revealed that modifications in the thiazole structure could enhance these activities.

Anticancer Activity

Recent investigations into the anticancer potential of thiazole derivatives have shown promising results. In vitro studies demonstrated that certain analogs significantly inhibited the proliferation of cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer) cells. The effectiveness often correlates with specific structural modifications on the thiazole ring.

| Compound | Cell Line | Viability (%) | p-value |

|---|---|---|---|

| This compound | Caco-2 | 39.8 | <0.001 |

| Analog A | A549 | 56.9 | 0.0019 |

| Analog B | Caco-2 | 31.9 | <0.004 |

Acetylcholinesterase Inhibition

Compounds featuring a thiazole core have also been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Preliminary findings suggest that derivatives of this compound may serve as potential AChE inhibitors, contributing to cognitive enhancement therapies.

Case Studies

Case Study 1 : A study conducted on a series of thiazole derivatives found that modifications at the 4-position significantly influenced anticancer activity against various cell lines. Specifically, compounds with methyl substitutions showed enhanced efficacy against Caco-2 cells.

Case Study 2 : Another investigation focused on the synthesis and biological evaluation of related thiazole compounds revealed that specific structural features were essential for achieving high antimicrobial activity, suggesting a structure–activity relationship (SAR) critical for drug development.

常见问题

Q. What are the standard methodologies for synthesizing 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, similar thiazole derivatives are prepared by reacting substituted benzothiophenes with thiosemicarbazides under reflux in POCl₃, followed by cyclization. Optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of benzothiophene to thiosemicarbazide) and reaction time (3–5 hours at 90°C) improves yields. Post-reaction neutralization with ammonia (pH 8–9) precipitates the product, which is recrystallized using DMSO/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm chemical environments (e.g., aromatic protons at δ 6.8–7.5 ppm, thiazole carbons at δ 160–170 ppm) and elemental analysis (CHNS) to validate empirical formulas. Discrepancies in experimental vs. calculated elemental values (e.g., ±0.3% for carbon) may indicate impurities, necessitating further purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . UV-Vis spectroscopy (λmax ~270–310 nm, ε > 10⁴ L/mol·cm) can confirm π-conjugation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what docking parameters are critical?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) against target proteins (e.g., microbial enzymes or phosphodiesterases) require accurate ligand preparation (protonation states, tautomerization) and grid box placement around active sites. For example, thiazole derivatives exhibit binding affinities (ΔG ≤ −7.0 kcal/mol) via hydrogen bonding with catalytic residues (e.g., Asp/Glu) and π-π stacking with aromatic pockets. Validate docking poses using MD simulations (100 ns) to assess stability .

Q. What strategies resolve contradictions in reported antimicrobial activity data for similar thiazole derivatives?

- Methodological Answer : Discrepancies often arise from variations in microbial strains or assay protocols. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines :

- Use Mueller-Hinton agar for bacteria and RPMI-1640 for fungi.

- Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

- Report MIC values in triplicate to ensure reproducibility. Structural analogs with electron-withdrawing groups (e.g., -NO₂) show enhanced Gram-negative activity, while methyl groups improve bioavailability .

Q. How can researchers address synthetic byproducts or impurities in scaled-up reactions?

- Methodological Answer : Byproducts (e.g., uncyclized intermediates) are minimized using HPLC-DAD with C18 columns (acetonitrile/water gradient) for real-time monitoring. For persistent impurities, employ microwave-assisted synthesis (e.g., 100 W, 80°C, 20 minutes) to enhance reaction specificity. Post-synthesis, use preparative TLC (silica GF₂₅₄, chloroform/methanol 9:1) for isolation .

Data Analysis and Validation

Q. How should researchers validate discrepancies between theoretical and experimental elemental analysis data?

- Methodological Answer : Discrepancies >0.4% in carbon/nitrogen content require re-synthesis under inert conditions (argon atmosphere) to prevent oxidation. Confirm stoichiometry via high-resolution mass spectrometry (HRMS) (e.g., m/z calculated for C₁₃H₁₁N₃S₂: 281.0372, observed: 281.0368). Repeat combustion analysis with internal standards (e.g., sulfanilamide) to calibrate instruments .

Experimental Design

Q. What in vitro assays are most effective for evaluating the compound’s kinase inhibition potential?

- Methodological Answer : Use ADP-Glo™ Kinase Assays for high-throughput screening:

Incubate the compound (1–100 µM) with target kinases (e.g., EGFR, CDK2) and ATP.

Quench reactions with ADP-Glo™ reagent.

Measure luminescence inversely proportional to kinase activity.

Compare IC₅₀ values with known inhibitors (e.g., staurosporine). Structural analogs with fused benzothiophene-thiazole motifs show selective inhibition against tyrosine kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。